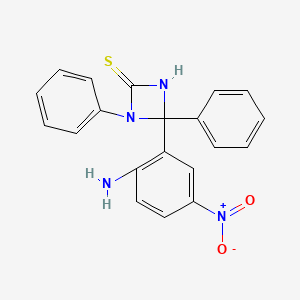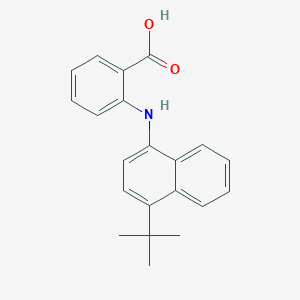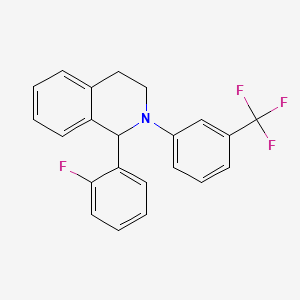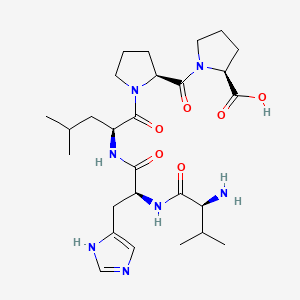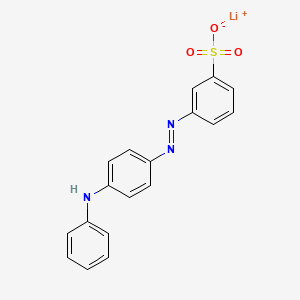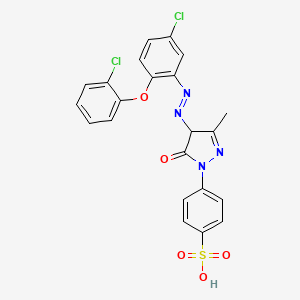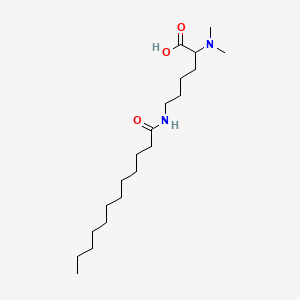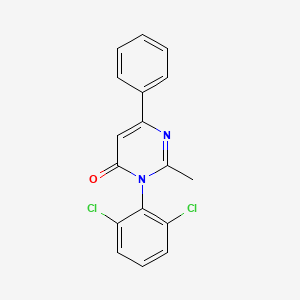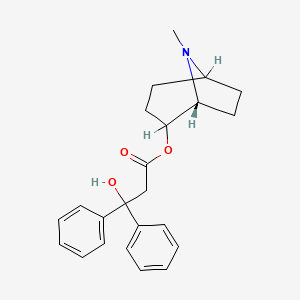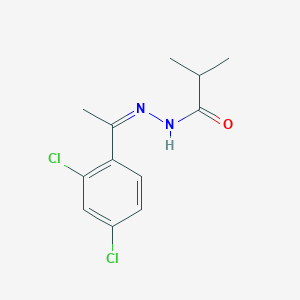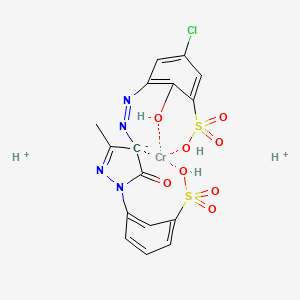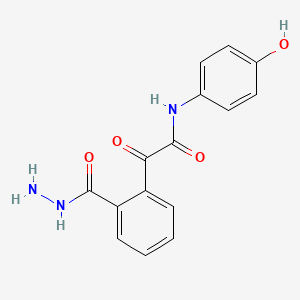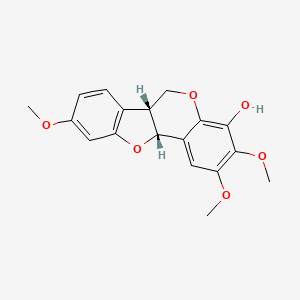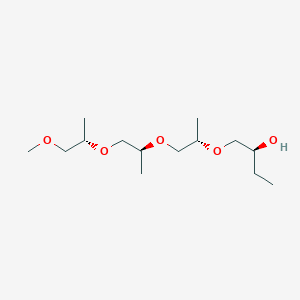
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- is a chemical compound with the molecular formula C13H28O5 and a molecular weight of 264.36 g/mol . It is also known by other names such as Tetrapropylene glycol monomethyl ether . This compound is characterized by its multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- typically involves the reaction of 1-methoxypropan-2-ol with propylene oxide in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-methoxypropan-2-ol} + \text{propylene oxide} \rightarrow \text{2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield . The process involves the use of high-purity reactants and efficient separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with different chain lengths.
Substitution: The ether linkages can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Applications De Recherche Scientifique
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- involves its interaction with various molecular targets. The compound’s ether linkages and hydroxyl group allow it to form hydrogen bonds and interact with different biomolecules . These interactions can affect the stability and activity of enzymes and other proteins, making it useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- is unique due to its specific arrangement of ether linkages and the presence of a hydroxyl group. This structure provides it with distinct chemical properties, such as high solubility in water and organic solvents, making it versatile for various applications .
Propriétés
Numéro CAS |
71735-67-6 |
|---|---|
Formule moléculaire |
C14H30O5 |
Poids moléculaire |
278.38 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C14H30O5/c1-6-14(15)10-19-13(4)9-18-12(3)8-17-11(2)7-16-5/h11-15H,6-10H2,1-5H3/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
WLTNLBZUVZXKTC-XUXIUFHCSA-N |
SMILES isomérique |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
SMILES canonique |
CCC(COC(C)COC(C)COC(C)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


